N-(2-(pyrimidin-5-yl)ethyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(2-(pyrimidin-5-yl)ethyl)-2-(thiophen-2-yl)acetamide is an organic compound that features both pyrimidine and thiophene rings. Compounds containing these heterocyclic structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrimidin-5-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethyl Linker: The pyrimidine ring can be functionalized with an ethyl group through alkylation reactions.
Formation of the Thiophene Ring: Thiophene can be synthesized via the Paal-Knorr synthesis or other methods.
Amide Bond Formation: The final step involves coupling the pyrimidine-ethyl intermediate with the thiophene-acetic acid derivative using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can target the pyrimidine ring or the amide bond.
Substitution: Both the pyrimidine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or KMnO4.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(pyrimidin-5-yl)ethyl)-2-(thiophen-2-yl)acetamide can be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology
Biologically, compounds with pyrimidine and thiophene rings are often explored for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
In medicine, this compound could be investigated for its pharmacological properties, such as its ability to interact with specific biological targets.
Industry
Industrially, it might find applications in the development of new materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)-2-(thiophen-2-yl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-(pyrimidin-5-yl)ethyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of thiophene.
N-(2-(pyrimidin-5-yl)ethyl)-2-(benzofuran-2-yl)acetamide: Contains a benzofuran ring.
N-(2-(pyrimidin-5-yl)ethyl)-2-(pyrrole-2-yl)acetamide: Contains a pyrrole ring.
Uniqueness
The uniqueness of N-(2-(pyrimidin-5-yl)ethyl)-2-(thiophen-2-yl)acetamide lies in its specific combination of pyrimidine and thiophene rings, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c16-12(6-11-2-1-5-17-11)15-4-3-10-7-13-9-14-8-10/h1-2,5,7-9H,3-4,6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGRHGHESRZETD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCC2=CN=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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